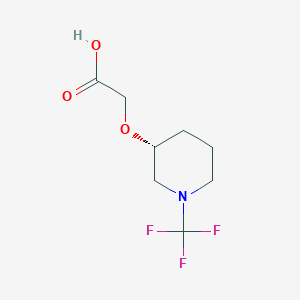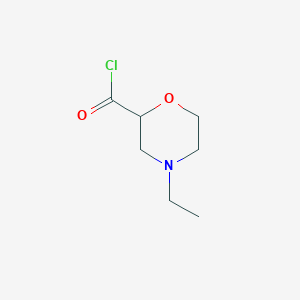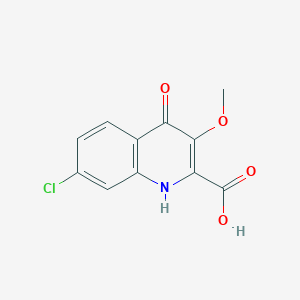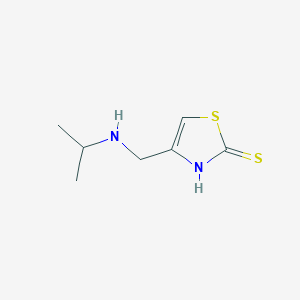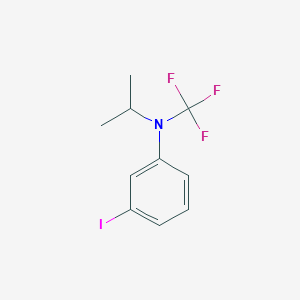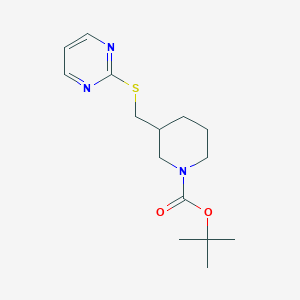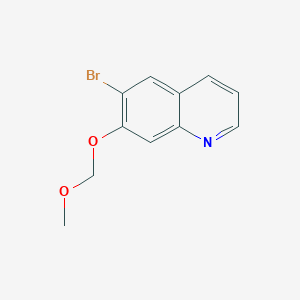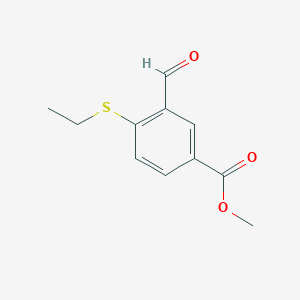
Pyroglutamyl-seryl-glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyroglutamyl-seryl-glycinamide is a tripeptide compound composed of pyroglutamic acid, serine, and glycinamide residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-seryl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of pyroglutamic acid to the resin, followed by the addition of serine and glycinamide residues. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups and release the peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards.
化学反应分析
Types of Reactions
Pyroglutamyl-seryl-glycinamide can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the amide bonds within the peptide.
Substitution: The glycinamide residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Hydroxylated serine derivatives.
Reduction: Reduced peptide bonds, potentially leading to peptide fragmentation.
Substitution: Modified peptides with substituted glycinamide residues.
科学研究应用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of pyroglutamyl-seryl-glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyroglutamic acid residue can enhance the stability of the peptide, while the serine and glycinamide residues contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the context of its application.
相似化合物的比较
Similar Compounds
Triptorelin: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues.
Pyroglutamic Acid: A derivative of glutamic acid, often found in proteins and peptides.
Uniqueness
Pyroglutamyl-seryl-glycinamide is unique due to its specific sequence and combination of residues, which confer distinct biochemical properties. Its stability, binding affinity, and potential therapeutic applications set it apart from other similar compounds.
属性
CAS 编号 |
51095-58-0 |
|---|---|
分子式 |
C10H16N4O5 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H16N4O5/c11-7(16)3-12-9(18)6(4-15)14-10(19)5-1-2-8(17)13-5/h5-6,15H,1-4H2,(H2,11,16)(H,12,18)(H,13,17)(H,14,19)/t5-,6-/m0/s1 |
InChI 键 |
SNVCQCDMJFMDFS-WDSKDSINSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


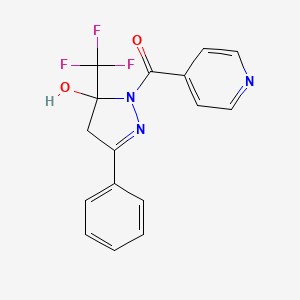



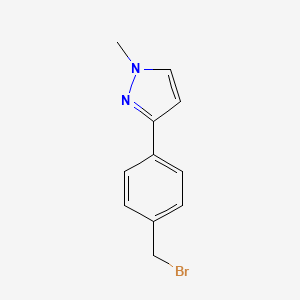
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
